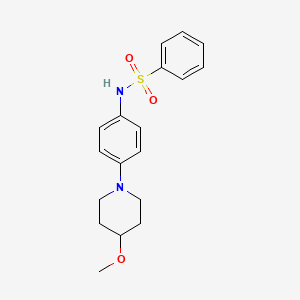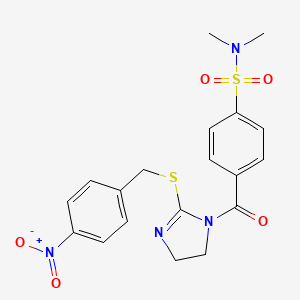![molecular formula C14H19NO2 B2725564 [1-(2-Methylbenzoyl)piperidin-3-yl]methanol CAS No. 349094-21-9](/img/structure/B2725564.png)
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol, also known as MDPV, is a psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in the 1960s and gained popularity in the early 2000s as a recreational drug. However, MDPV has also been studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and feelings of pleasure. However, the long-term effects of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol on the brain are not well understood and require further research.
Biochemical and Physiological Effects
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol has been found to have a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. In addition, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol has been found to have neurotoxic effects on the brain, leading to cell death and damage to the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol has several advantages for use in scientific research. It is a potent inhibitor of dopamine and norepinephrine transporters, making it a useful tool for studying the effects of these neurotransmitters on the brain. It is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol in scientific research. Its psychoactive effects can make it difficult to study in vivo, as it can be difficult to separate the effects of the drug from the effects of the subject's behavior. In addition, the long-term effects of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol on the brain are not well understood, making it difficult to draw conclusions about its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. One area of interest is the development of new drugs that target the dopamine and norepinephrine transporters, potentially leading to more effective treatments for addiction and mood disorders. Another area of interest is the development of new methods for studying the effects of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol on the brain, including imaging techniques and animal models. Finally, further research is needed to better understand the long-term effects of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol on the brain and to develop strategies for mitigating these effects.
Synthesemethoden
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol can be synthesized through several methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-methylenedioxyphenylpropan-2-one. The Leuckart-Wallach reaction involves the reaction of piperidine with 3,4-methylenedioxyphenyl-2-propanone in the presence of formic acid and heat. The reductive amination method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a potent inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been studied in relation to addiction and mood disorders.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-7-13(11)14(17)15-8-4-6-12(9-15)10-16/h2-3,5,7,12,16H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZJKJADRDILHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylbenzoyl)piperidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)

![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)

![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)


![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)


![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)